molecular formula C19H19N3O3 B11344804 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11344804
M. Wt: 337.4 g/mol
InChI Key: BTFYMNFPQRFEHK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring and a benzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Coupling with 3-Ethoxybenzoyl Chloride: The synthesized oxadiazole intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the phenyl ring, converting them to carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxadiazole ring or the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or thiolated derivatives.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is unique due to the presence of both the oxadiazole ring and the benzamide moiety. This combination imparts specific chemical properties and reactivity that are not observed in similar compounds. The oxadiazole ring contributes to the compound’s stability and ability to participate in various chemical reactions, while the benzamide moiety enhances its biological activity.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-4-24-16-7-5-6-15(11-16)19(23)20-18-17(21-25-22-18)14-9-8-12(2)13(3)10-14/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

BTFYMNFPQRFEHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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